1,1'-(Azodicarbonil)dipiperidina

Descripción general

Descripción

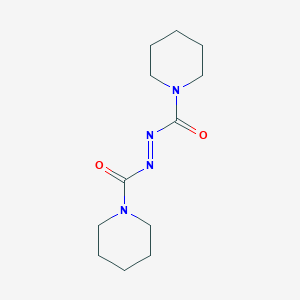

1,1’-(Azodicarbonil)dipiperidina, también conocida como azodicarboxilato de dipiperidina, es un compuesto químico con la fórmula molecular C12H20N4O2 y un peso molecular de 252.31 g/mol . Este compuesto se caracteriza por sus grupos funcionales azo y carbonilo y es ampliamente utilizado como reactivo en la síntesis orgánica, particularmente en la reacción de Mitsunobu .

Aplicaciones Científicas De Investigación

1,1’-(Azodicarbonil)dipiperidina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1,1’-(Azodicarbonil)dipiperidina implica su papel como reactivo en la reacción de Mitsunobu. El compuesto facilita la sustitución nucleofílica de alcoholes con varios nucleófilos, lo que lleva a la formación de ésteres, éteres y otros derivados . La reacción procede a través de la formación de un complejo intermedio con trifenilfosfina, que luego sufre un ataque nucleofílico por el alcohol y el nucleófilo .

Compuestos similares:

Azodicarboxilato de dietilo: Otro reactivo comúnmente utilizado en la reacción de Mitsunobu.

Éster dietílico del ácido azodicarboxílico: Similar en estructura y reactividad a 1,1’-(Azodicarbonil)dipiperidina.

Singularidad: 1,1’-(Azodicarbonil)dipiperidina es única debido a sus características estructurales específicas, que proporcionan una reactividad y selectividad distintas en la síntesis orgánica . Su capacidad para facilitar la reacción de Mitsunobu con alta eficiencia la convierte en un reactivo valioso tanto en la investigación académica como industrial .

Análisis Bioquímico

Biochemical Properties

1,1’-(Azodicarbonyl)dipiperidine is involved in various biochemical reactions. It has been used as a reagent in the synthesis of G protein-coupled receptor 120 (GPR120) agonists with antidiabetic activity and peroxisome proliferator-activated receptor α (PPARα), PPARγ, and PPARδ triple agonists

Cellular Effects

Given its role in the synthesis of GPR120 agonists and PPAR activators , it may indirectly influence cell function by modulating these signaling pathways. GPR120 and PPARs are involved in various cellular processes, including inflammation, lipid metabolism, and glucose homeostasis .

Molecular Mechanism

The molecular mechanism of 1,1’-(Azodicarbonyl)dipiperidine primarily involves its role as a reagent in the Mitsunobu reaction . In this reaction, it facilitates the coupling of two different functional groups or the inversion of stereochemistry of alcohols . The exact mechanism at the molecular level depends on the specific reaction conditions and the other reactants involved.

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature and has a melting point of 134-136 °C .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1,1’-(Azodicarbonil)dipiperidina se puede sintetizar a través de la reacción de ácido azodicarboxílico con piperidina en condiciones controladas . La reacción normalmente implica el uso de disolventes como etanol o dimetilformamida (DMF) y requiere purga con un gas inerte para evitar la oxidación . El compuesto se purifica luego mediante recristalización para obtener un producto de alta pureza.

Métodos de producción industrial: En entornos industriales, la producción de 1,1’-(Azodicarbonil)dipiperidina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para asegurar la calidad y el rendimiento constantes . El producto final se somete a rigurosos controles de calidad para cumplir con los estándares de la industria.

Análisis De Reacciones Químicas

Tipos de reacciones: 1,1’-(Azodicarbonil)dipiperidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo azo en derivados de hidracina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: La reacción de Mitsunobu normalmente implica el uso de trifenilfosfina y azodicarboxilato de dietilo en condiciones anhidras.

Principales productos:

Oxidación: Formación de óxidos y compuestos relacionados.

Reducción: Formación de derivados de hidracina.

Sustitución: Formación de ésteres, éteres y otros derivados a través de la reacción de Mitsunobu.

Comparación Con Compuestos Similares

Diethyl azodicarboxylate: Another commonly used reagent in the Mitsunobu reaction.

Azodicarboxylic acid diethyl ester: Similar in structure and reactivity to 1,1’-(Azodicarbonyl)dipiperidine.

Uniqueness: 1,1’-(Azodicarbonyl)dipiperidine is unique due to its specific structural features, which provide distinct reactivity and selectivity in organic synthesis . Its ability to facilitate the Mitsunobu reaction with high efficiency makes it a valuable reagent in both academic and industrial research .

Actividad Biológica

1,1'-(Azodicarbonyl)dipiperidine, commonly referred to as ADDP, is a compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of ADDP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

ADDP is characterized by its azo and carbonyl functional groups, which contribute to its reactivity in various chemical reactions. It is primarily used as a reagent in the Mitsunobu reaction, facilitating the formation of carbon-nitrogen bonds . The synthesis of ADDP typically involves the reaction of piperidine with azodicarboxylic acid derivatives under controlled conditions to optimize yield and purity.

The biological activity of ADDP is closely tied to its role as a reagent in organic synthesis. Notably, it has been employed in the synthesis of G protein-coupled receptor (GPCR) agonists, which are crucial in various physiological processes. Research indicates that compounds synthesized using ADDP can activate GPCRs associated with metabolic regulation, particularly those involved in glucose metabolism and insulin secretion .

Therapeutic Applications

ADDP's potential therapeutic applications are particularly relevant in the context of diabetes management. Studies have highlighted its role in synthesizing glucokinase (GK) activators, which enhance insulin secretion and improve glucose tolerance. GK plays a pivotal role in glucose homeostasis, and compounds derived from ADDP have shown promise in treating conditions such as type 2 diabetes and obesity .

Table 1: Summary of Biological Activities Related to ADDP

| Activity | Description |

|---|---|

| GPCR Activation | Enhances insulin secretion through GPCR pathways |

| Glucokinase Activation | Improves glucose tolerance and regulates blood sugar levels |

| Antidiabetic Potential | Compounds synthesized with ADDP show efficacy in managing diabetes |

Case Studies

- Glucokinase Activators : Research has demonstrated that certain compounds synthesized using ADDP exhibit superior glucokinase activating properties. These compounds were tested in various animal models, showing significant improvements in blood glucose levels and insulin sensitivity .

- Mitsunobu Reaction Applications : ADDP has been successfully utilized in the Mitsunobu reaction to synthesize aryl-substituted hydrazides, which have been studied for their anti-diabetic effects. The efficiency of this reaction highlights ADDP's versatility as a reagent in producing biologically active compounds .

Comparative Analysis

ADDP's unique structure allows it to participate in various chemical reactions that yield biologically active products. Compared to similar compounds like diisopropyl azodicarboxylate, ADDP offers distinct advantages due to its specific functional groups that enhance its reactivity and biological potential .

Table 2: Comparison with Similar Compounds

| Compound | Applications | Unique Features |

|---|---|---|

| 1,1'-(Azodicarbonyl)dipiperidine | GPCR agonists, glucokinase activators | Unique azo-carbonyl structure |

| Diisopropyl azodicarboxylate | Organic synthesis | Less versatile than ADDP |

| Azodicarboxylic acid bis(dimethylamide) | Various chemical reactions | Different functional groups |

Propiedades

Número CAS |

10465-81-3 |

|---|---|

Fórmula molecular |

C12H20N4O2 |

Peso molecular |

252.31 g/mol |

Nombre IUPAC |

N-(piperidine-1-carbonylimino)piperidine-1-carboxamide |

InChI |

InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2 |

Clave InChI |

OQJBFFCUFALWQL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |

SMILES isomérico |

C1CCN(CC1)C(=O)/N=N/C(=O)N2CCCCC2 |

SMILES canónico |

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |

Key on ui other cas no. |

10465-81-3 |

Pictogramas |

Irritant |

Sinónimos |

diazenedicarboxylic acid bis(N,N-piperidide) SR 4077 SR-4077 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.